5,6-Dihydroxycytosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DNA Damage Marker

One of the primary applications of 5,6-DHcy lies in its use as a marker of oxidative DNA damage. Osmium tetroxide (OsO₄), a powerful oxidizing agent, readily reacts with cytosine residues in DNA, converting them to 5,6-DHcy. This characteristic allows researchers to employ 5,6-DHcy levels as a sensitive indicator of oxidative stress in cells and tissues, providing insights into various diseases associated with oxidative damage, such as neurodegenerative disorders, cancer, and aging.

Potential Therapeutic Target

Emerging research suggests that 5,6-DHcy might not solely be a marker of DNA damage but could also play a role in the DNA damage response pathway. Studies have shown that enzymes involved in DNA repair, such as thymine DNA glycosylase (TDG), can recognize and excise 5,6-DHcy from damaged DNA, potentially facilitating repair processes. This finding opens up the possibility of exploring 5,6-DHcy as a potential therapeutic target for diseases associated with impaired DNA repair mechanisms.

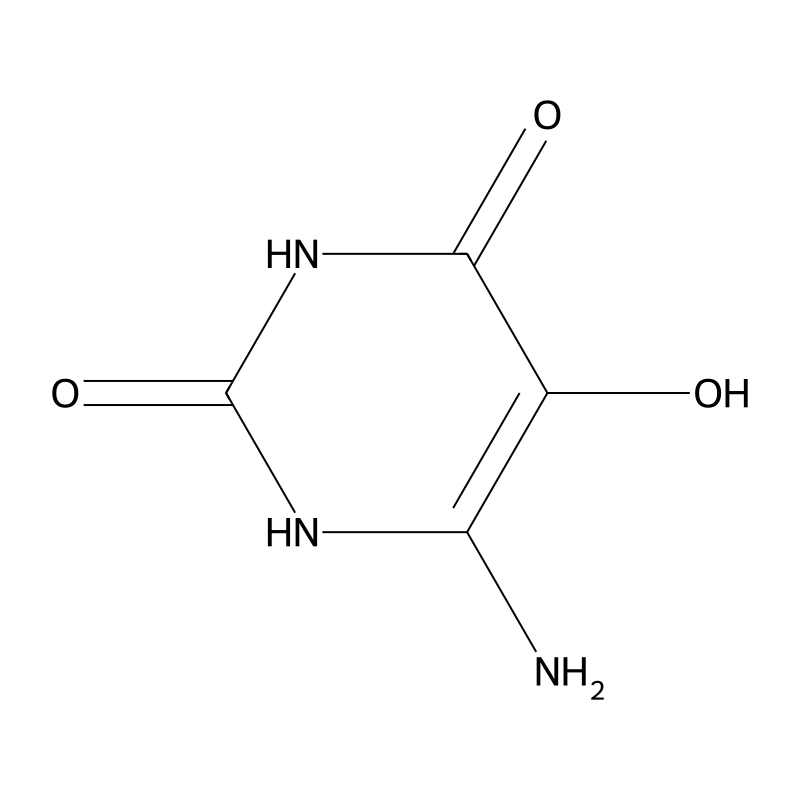

5,6-Dihydroxycytosine, also known as Isouramil, is a derivative of the nucleobase cytosine. Its chemical formula is C₄H₅N₃O₃, and it features two hydroxyl groups located at the 5 and 6 positions of the cytosine ring. This compound is of particular interest in biochemical research due to its role in DNA damage and repair mechanisms. It can be formed through oxidative processes that modify nucleobases, particularly under conditions involving reactive oxygen species.

The biological significance of 5,6-dihydroxycytosine lies in its potential role as a marker for oxidative DNA damage. It is involved in the formation of lesions that can affect DNA replication and transcription processes. The presence of this compound in DNA may lead to mutations if not repaired properly, highlighting its importance in studies related to genomic stability and cancer biology .

Synthesis methods for 5,6-dihydroxycytosine primarily focus on oxidative modifications of cytosine. The most common method involves:

- Oxidation with Osmium Tetroxide: This method treats DNA with osmium tetroxide to create various oxidative products, including 5,6-dihydroxycytosine. The reaction conditions can be adjusted to optimize yield and purity .

Other synthetic routes may involve chemical modifications of cytosine derivatives or enzymatic pathways that mimic oxidative stress conditions found in biological systems.

5,6-Dihydroxycytosine has several applications in scientific research:

- Biomarker for Oxidative Stress: It serves as an indicator of oxidative damage in DNA studies.

- DNA Repair Mechanism Studies: Researchers utilize this compound to investigate the pathways involved in DNA repair and the consequences of oxidative damage.

- Cancer Research: Understanding how 5,6-dihydroxycytosine contributes to mutagenesis can provide insights into cancer development and prevention strategies.

Interaction studies involving 5,6-dihydroxycytosine focus on its pairing properties with other nucleobases during DNA replication. Research indicates that it may pair with guanine or cytosine under certain conditions. These interactions can lead to mispairing events that contribute to mutations . Furthermore, studies on how this compound interacts with DNA repair enzymes are crucial for understanding cellular responses to oxidative damage.

Several compounds are structurally or functionally similar to 5,6-dihydroxycytosine. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cytosine | Base structure | Standard nucleobase without hydroxyl modifications |

| 5-Hydroxycytosine | Hydroxyl group at position 5 | Less oxidized than 5,6-dihydroxycytosine |

| 5,6-Dihydroxyuracil | Derived from deamination | Uracil base structure; different pairing properties |

| Cytosine Glycol | Intermediate product | Key in oxidative damage pathways |

The uniqueness of 5,6-dihydroxycytosine lies in its specific hydroxylation at both the 5 and 6 positions, which distinguishes it from other derivatives like cytosine glycol or uracil derivatives. This specific modification contributes significantly to its biological activity and potential impact on genetic stability.

Oxidative Formation via Hydroxyl Radical Attack

The hydroxyl radical represents one of the most reactive species capable of attacking cytosine residues to generate 5,6-dihydroxycytosine [2] [36]. The mechanism involves the addition of hydroxyl radicals to the 5,6-unsaturated double bond of cytosine, generating initial radical intermediates that subsequently undergo further oxidation [2] [20]. Research has demonstrated that hydroxyl radical attack on cytosine generates final degradation products that resemble those observed for uracil and thymine bases [2].

The predominant hydroxyl radical addition occurs at the C5 position of cytosine, leading to the formation of 5-hydroxy-5,6-dihydro radicals [2]. These intermediate radicals give rise to novel products with imidazolidine structure through rearrangement reactions that, in the presence of molecular oxygen, likely involve an intermediate pyrimidine endoperoxide [2]. The formation mechanism is accounted for by rearrangement reactions that demonstrate the complex nature of cytosine oxidation pathways [2].

Experimental studies utilizing electron spin resonance spectroscopy combined with spin trapping techniques have identified multiple radical species formed during hydroxyl radical attack on cytosine-related compounds [38]. Five distinct spin adducts have been separated and characterized, including those assigned to C5 and C6 radicals due to hydroxyl addition to the 5,6 double bond [38]. The results clarify the sites of hydroxyl radical attack and subsequent radical reactions in cytosine-related compounds [38].

| Reaction Step | Intermediate Product | Final Product |

|---|---|---|

| Initial OH- attack | 5-hydroxy-5,6-dihydrocytosine radical | - |

| Oxygen addition | Pyrimidine endoperoxide | - |

| Rearrangement | Imidazolidine intermediate | 5,6-dihydroxycytosine |

The kinetic analysis of hydroxyl radical reactions with cytosine derivatives reveals that the reaction proceeds through multiple channels, including both addition and abstraction mechanisms [39]. Computational studies using CBS-QB3 methods have explored the energetics of hydroxyl radical addition to nucleophilic C5 and C6 atoms, as well as hydrogen abstraction from various positions [39]. The hydroxyl radical addition to C5 and C6 sites of cytosine derivatives is energetically more favorable than addition to N3, C4, or O2 sites [39].

Osmium Tetroxide-Mediated Synthesis from Cytosine Residues

Osmium tetroxide serves as a powerful oxidizing agent for the selective formation of 5,6-dihydroxycytosine from cytosine residues in deoxyribonucleic acid [11] [12]. The osmium tetroxide reaction involves the addition across the 5,6 double bond of pyrimidine bases, forming osmate ester intermediates [9] [31]. Research has demonstrated that osmium tetroxide in the presence of pyridine or 2,2'-bipyridine reacts completely with pyrimidine moieties, including cytosine, forming pyrimidine osmate ester moieties [31].

The mechanism proceeds through a concerted cycloaddition reaction where the carbon-carbon pi bond combines with two osmium-oxygen bonds to form a five-membered ring structure known as an osmate ester [9]. This concerted mechanism accounts for the syn stereochemistry observed in the dihydroxylation reactions [9]. The osmate esters are relatively stable products that can be isolated, but require reducing agents such as potassium bisulfite or sodium bisulfite to liberate the final diol product [9].

Studies utilizing capillary gas chromatography-mass spectrometry have provided evidence for the formation of cytosine glycol and 5,6-dihydroxycytosine moieties in deoxyribonucleic acid upon treatment with osmium tetroxide [11] [12]. The analysis reveals that osmium tetroxide-treated deoxyribonucleic acid contains multiple oxidation products, including 5-hydroxyuracil, 5-hydroxycytosine, and 5,6-dihydroxyuracil, in addition to the target compound [11] [12].

| Osmium Tetroxide Reaction Products | Chemical Formula | Formation Pathway |

|---|---|---|

| Cytosine glycol | C₄H₇N₃O₃ | Direct oxidation |

| 5,6-Dihydroxycytosine | C₄H₅N₃O₃ | Deamination pathway |

| 5-Hydroxycytosine | C₄H₅N₃O₂ | Dehydration pathway |

| 5,6-Dihydroxyuracil | C₄H₄N₂O₄ | Deamination of 5,6-dihydroxycytosine |

The osmium tetroxide-mediated synthesis demonstrates high selectivity for pyrimidine bases over purine bases [16]. The reaction conditions typically involve stoichiometric amounts of osmium tetroxide, although catalytic procedures using oxidants such as N-methylmorpholine N-oxide have been developed to address the expense and toxicity concerns associated with osmium tetroxide [9]. The catalytic version uses approximately 1-2 mole percent of osmium tetroxide in the presence of a stoichiometric oxidant that regenerates the osmium tetroxide from the osmium(VI) product [9].

Dehydration Pathways of Cytosine Glycol Intermediate

Cytosine glycol, formally known as 5,6-dihydroxy-5,6-dihydrocytosine, represents an unstable intermediate product of cytosine oxidation that undergoes dehydration to form 5,6-dihydroxycytosine [17] [18]. The dehydration pathway involves the loss of water molecules from the cytosine glycol structure, resulting in the formation of more stable oxidation products [17] [20]. Research demonstrates that cytosine glycol undergoes dehydration at a much faster rate as a free nucleoside than when inserted into double-stranded deoxyribonucleic acid [20].

The kinetic studies of cytosine glycol dehydration in double-stranded alternating co-polymers reveal that the half-life of cytosine glycols in poly(deoxyguanosine-deoxycytidine) is 6.5 hours, giving a ratio of dehydration to deamination of 5:1 [17]. This finding indicates that dehydration represents the predominant pathway for cytosine glycol degradation under physiological conditions [17]. The enhanced lifetime of cytosine glycols in double-stranded deoxyribonucleic acid compared to free nucleosides has important implications for deoxyribonucleic acid repair and mutagenesis processes [17].

The dehydration mechanism involves the elimination of water from adjacent hydroxyl groups on the cytosine glycol structure [23]. Formic acid treatment has been shown to induce complete conversion of uracil glycol intermediates, supporting the proposed dehydration pathways [11]. The scheme suggests that 5-hydroxycytosine results from dehydration of cytosine glycol, while 5,6-dihydroxyuracil forms from deamination of 5,6-dihydroxycytosine [11] [23].

| Dehydration Pathway | Starting Material | Product | Half-life |

|---|---|---|---|

| Primary dehydration | Cytosine glycol | 5-Hydroxycytosine | 6.5 hours |

| Secondary dehydration | 5-Hydroxycytosine | 5,6-Dihydroxycytosine | Variable |

| Competitive deamination | Cytosine glycol | Uracil glycol | Ratio 1:5 |

The stability of cytosine glycol intermediates depends significantly on the surrounding deoxyribonucleic acid structure [17]. Studies comparing cytosine glycol behavior in poly(deoxyguanosine-deoxycytidine) versus poly(deoxyinosine-deoxycytidine) demonstrate similar results with respect to lifetime and excision characteristics [17]. The dehydration process is temperature-dependent, with higher temperatures accelerating the conversion rate [17].

Environmental Factors Influencing Formation Kinetics

Environmental conditions play a crucial role in determining the kinetics and outcomes of 5,6-dihydroxycytosine formation pathways [24] [25]. Temperature represents a primary factor affecting the rate of cytosine oxidation reactions, with elevated temperatures generally increasing the rate of dehydration processes while potentially altering the selectivity between competing pathways [27]. The thermal stability of cytosine modifications varies significantly depending on both the type of modification and its position within structured nucleic acid sequences [27].

The pH environment substantially influences the formation kinetics of 5,6-dihydroxycytosine through its effects on protonation states and reaction mechanisms [29]. Kinetic studies of hydroxylamine reactions with cytosine derivatives in the pH range 4-7 demonstrate that reactions involve terms both first- and second-order in amine and proceed predominantly via the protonated form of pyrimidine bases [29]. The ratio of different oxidation products changes with pH variations and reagent concentrations [29].

Solvent effects represent another critical environmental factor influencing formation pathways [28]. Research utilizing nuclear magnetic resonance spectroscopy and computational methods reveals that solvent polarity and hydrogen bonding capacity affect the stability and formation kinetics of cytosine derivatives [28]. Water solvent effects do not significantly alter the energetics of addition and abstraction pathways compared to gas phase reactions, but do influence the relative populations of different conformational states [39].

| Environmental Factor | Effect on Formation | Optimal Conditions |

|---|---|---|

| Temperature | Increases dehydration rate | 37°C for physiological relevance |

| pH | Affects protonation and selectivity | pH 4-7 range |

| Solvent polarity | Influences reaction pathways | Aqueous medium |

| Oxygen concentration | Modulates radical pathways | Controlled atmosphere |

The presence of molecular oxygen significantly affects the formation mechanisms by influencing radical pathway outcomes [2]. In the presence of oxygen, intermediate pyrimidine endoperoxides form during hydroxyl radical attack, leading to different product distributions compared to anaerobic conditions [2]. Studies examining cytosine-tyrosine cross-link formation demonstrate that oxygen presence completely inhibits certain radical coupling reactions [5].

Ionic strength and the presence of metal ions also influence formation kinetics through their effects on nucleic acid structure and radical generation pathways [36]. Research indicates that transition metal ions bound to deoxyribonucleic acid can facilitate hydroxyl radical generation through Fenton-type reactions, leading to site-specific oxidative damage [36]. The phosphate levels in cellular environments favor hydroxyl radical formation due to the high negative charge density of deoxyribonucleic acid [36].

Role in Fava Bean Toxicity and Favism Pathogenesis

5,6-Dihydroxycytosine, known scientifically as isouramil, serves as a critical bioactive metabolite in the pathogenesis of favism, a severe hemolytic condition affecting individuals with glucose-6-phosphate dehydrogenase deficiency [2] [3]. This pyrimidine derivative with the molecular formula C₄H₅N₃O₃ and molecular weight of 143.1 g/mol functions as the aglycone of convicine, one of the two primary glycosides found in fava beans (Vicia faba) [3] [4].

The compound emerges as a significant pathogenic factor through its relationship with the broader fava bean toxicity complex. Favism represents an acute hemolytic anemia that manifests within 6-24 hours following fava bean consumption in susceptible individuals [2]. The condition predominantly affects males due to the X-linked inheritance pattern of glucose-6-phosphate dehydrogenase deficiency, with an estimated global prevalence affecting over 400 million individuals worldwide [4].

Within the fava bean toxicity framework, 5,6-dihydroxycytosine operates alongside divicine, the aglycone of vicine, to create a potent oxidative challenge. Research demonstrates that both aglycones exhibit approximately 30 times greater potency in inducing hemolytic symptoms compared to their parent glycosides [5] [3]. This enhanced toxicity stems from their capacity to generate reactive oxygen species and their resistance to typical cellular detoxification mechanisms in glucose-6-phosphate dehydrogenase-deficient erythrocytes.

The pathogenic significance of 5,6-dihydroxycytosine extends beyond simple hemolysis. Clinical observations document severe complications including renal cortical necrosis, as evidenced in case reports where breastfed infants developed fatal kidney failure following maternal fava bean consumption [6]. These cases underscore the compound's systemic effects and its capacity to cause multi-organ dysfunction in severely affected individuals.

Hydrolysis of Vicine and Convicine to Bioactive Metabolites

The formation of 5,6-dihydroxycytosine occurs through a well-characterized enzymatic hydrolysis pathway involving β-glucosidase activity on convicine [3] [7] [8]. This process represents a critical transformation that converts relatively benign glycosides into highly reactive aglycones capable of inducing severe oxidative stress in vulnerable populations.

Convicine undergoes hydrolysis through β-glucosidase enzymes present in intestinal microflora and potentially endogenous human enzymes [9] [10]. The hydrolysis reaction cleaves the glycosidic bond, releasing glucose and forming 5,6-dihydroxycytosine as the free aglycone. Research utilizing high-performance liquid chromatography with ultraviolet detection demonstrates that this conversion can be monitored in real-time, with complete hydrolysis of convicine achievable under controlled conditions [7] [8].

The stability characteristics of 5,6-dihydroxycytosine following hydrolysis present significant implications for its biological activity. Studies reveal that the compound exhibits marked instability in aqueous solutions, with degradation rates highly dependent on pH, temperature, and oxygen availability [7] [8]. At physiological pH 7.4 and 37°C, the compound demonstrates rapid auto-oxidation with half-lives measured in minutes rather than hours [11]. This instability paradoxically contributes to its toxicity by generating reactive intermediates during the degradation process.

Experimental investigations using reversed-phase high-performance liquid chromatography demonstrate that 5,6-dihydroxycytosine formation from convicine occurs optimally at pH 5 and 37°C in the presence of β-glucosidase activity [8]. Under these conditions, the aglycone reaches maximum concentrations within 15-30 minutes of hydrolysis initiation, followed by rapid degradation through oxidative pathways. The simultaneous formation and degradation of the compound creates a dynamic equilibrium that influences the overall toxic exposure experienced by affected individuals.

Redox Cycling and Oxidative Stress Generation

5,6-Dihydroxycytosine functions as a potent generator of oxidative stress through redox cycling mechanisms that produce multiple reactive oxygen species [11] [3]. The compound's capacity to undergo auto-oxidation in the presence of molecular oxygen creates a cascade of harmful reactive intermediates that overwhelm cellular antioxidant defenses in glucose-6-phosphate dehydrogenase-deficient individuals.

The auto-oxidation process involves the transfer of electrons from 5,6-dihydroxycytosine to molecular oxygen, generating superoxide anions as primary products [11]. These superoxide radicals can subsequently undergo dismutation to form hydrogen peroxide, or interact with other cellular components to produce hydroxyl radicals through Fenton-type reactions. The compound's ability to regenerate its oxidized form through cellular reducing equivalents establishes a futile redox cycle that continuously depletes cellular antioxidant resources.

Kinetic studies reveal that 5,6-dihydroxycytosine auto-oxidation follows a complex mechanism involving both enzyme-independent and enzyme-dependent pathways [11]. The presence of superoxide dismutase initially inhibits the oxidation process, but this protection proves transitory, with rapid oxidation resuming after a brief lag period. This pattern suggests that the compound can overcome natural cellular defenses through sustained reactive oxygen species generation.

The compound's redox cycling activity specifically targets erythrocytes due to their high oxygen exposure and limited antioxidant regeneration capacity [12] [13]. In glucose-6-phosphate dehydrogenase-deficient red blood cells, the inability to maintain adequate reduced glutathione levels creates a particularly vulnerable environment for oxidative damage. Research demonstrates that 5,6-dihydroxycytosine exposure leads to rapid glutathione depletion, protein oxidation, and membrane lipid peroxidation, ultimately resulting in hemolysis.

Metabolomic profiling studies in mouse models reveal that fava bean exposure, including 5,6-dihydroxycytosine formation, induces significant alterations in cellular metabolism [12] [13]. These changes include increased levels of oleic acid and linoleic acid in plasma, suggesting enhanced lipid oxidation processes. Additionally, hepatic metabolic alterations involve multiple pathways including fatty acid metabolism, amino acid processing, and nucleotide synthesis, indicating systemic effects beyond erythrocyte damage.

Transport Mechanisms Across Cellular Membranes

The cellular uptake and distribution of 5,6-dihydroxycytosine involve multiple transport mechanisms that determine its bioavailability and tissue-specific effects. Understanding these transport processes provides crucial insights into the compound's pharmacokinetics and its selective toxicity toward specific cell types and individuals with genetic predispositions.

5,6-Dihydroxycytosine, as a nucleoside analog, likely utilizes established nucleoside transport pathways for cellular entry [14] [15]. The compound's structural similarity to naturally occurring nucleosides suggests interaction with both concentrative nucleoside transporters and equilibrative nucleoside transporters. Concentrative nucleoside transporters, particularly those of the SLC28 family, demonstrate sodium-dependent uptake mechanisms that could facilitate 5,6-dihydroxycytosine accumulation in specific tissues [14] [15].

Research on related nucleoside analogs reveals that transport efficiency depends heavily on structural features including the nucleobase modifications and sugar moiety characteristics [16] [17]. The hydroxyl groups at positions 5 and 6 of 5,6-dihydroxycytosine may influence its recognition by nucleoside transporters, potentially altering its cellular uptake kinetics compared to unmodified cytosine derivatives. Studies demonstrate that even minor structural modifications can dramatically affect transporter selectivity and efficiency.

The compound's rapid degradation in biological fluids creates additional complexity in transport considerations [7] [8]. The short half-life of 5,6-dihydroxycytosine in plasma suggests that cellular uptake must occur rapidly following formation to achieve significant intracellular concentrations. This temporal constraint may explain the acute nature of favism symptoms and the requirement for substantial fava bean consumption to trigger clinical manifestations.

Erythrocyte-specific considerations become particularly important given the primary clinical manifestations of 5,6-dihydroxycytosine toxicity [3] [12]. Red blood cells possess limited nucleoside transport capacity compared to nucleated cells, but their high surface area to volume ratio and continuous exposure to plasma-borne compounds facilitate passive uptake of small molecules. The compound's lipophilic characteristics, enhanced by its hydroxyl modifications, may promote membrane partitioning and intracellular accumulation through non-specific transport mechanisms.

Studies investigating cellular nucleoside transport mechanisms reveal that transport capacity varies significantly among different cell types and can be influenced by metabolic state, age, and genetic factors [14] [18]. These variations may contribute to the individual susceptibility differences observed in favism, where not all glucose-6-phosphate dehydrogenase-deficient individuals develop symptoms following fava bean exposure. The interplay between transport efficiency, cellular antioxidant capacity, and genetic background creates a complex framework determining clinical outcomes.